molecular formula C19H23N3O7 B14763483 Pomalidomide-5'-PEG3-OH

Pomalidomide-5'-PEG3-OH

Cat. No.: B14763483
M. Wt: 405.4 g/mol
InChI Key: JMOKUADGYALCIV-UHFFFAOYSA-N
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Description

Pomalidomide-5’-PEG3-OH is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is primarily used in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-PEG3-OH involves multiple steps. One common method starts with the reaction of pomalidomide with a PEG linker that has a terminal hydroxyl group. The reaction typically occurs in the presence of a coupling agent and a suitable solvent. The process may involve the following steps:

    Activation of the PEG linker: The PEG linker is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling with pomalidomide: The activated PEG linker is then reacted with pomalidomide to form the desired conjugate.

Industrial Production Methods

Industrial production of pomalidomide-5’-PEG3-OH follows similar synthetic routes but on a larger scale. Continuous flow synthesis is often employed to enhance efficiency and reproducibility. This method allows for better control over reaction conditions and can result in higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-PEG3-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pomalidomide-5’-PEG3-OH has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system.

    Biology: The compound is used to study protein-protein interactions and the mechanisms of protein degradation.

    Medicine: Pomalidomide-5’-PEG3-OH is employed in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.

    Industry: The compound is used in the production of specialized reagents and tools for biochemical research

Mechanism of Action

Pomalidomide-5’-PEG3-OH exerts its effects by recruiting specific proteins to the ubiquitin-proteasome system for degradation. The pomalidomide moiety binds to the protein target, while the PEG linker and hydroxyl group facilitate the formation of a ternary complex with an E3 ligase. This complex tags the target protein with ubiquitin, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5’-PEG3-OH is unique due to its specific PEG linker length and terminal hydroxyl group, which provide optimal solubility and stability for use in PROTAC research. The combination of pomalidomide with a PEG3 linker allows for efficient recruitment of target proteins and formation of stable ternary complexes, making it a valuable tool in targeted protein degradation studies .

Properties

Molecular Formula

C19H23N3O7

Molecular Weight

405.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C19H23N3O7/c23-6-8-29-10-9-28-7-5-20-12-1-2-13-14(11-12)19(27)22(18(13)26)15-3-4-16(24)21-17(15)25/h1-2,11,15,20,23H,3-10H2,(H,21,24,25)

InChI Key

JMOKUADGYALCIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCO

Origin of Product

United States

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